Upacicalcet
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Overview
Description
Upacicalcet is a calcimimetic agent used to treat secondary hyperparathyroidism, a condition commonly seen in patients undergoing dialysis due to chronic kidney disease . It acts on the calcium-sensing receptors of parathyroid cells, inhibiting the secretion of parathyroid hormone, which helps maintain calcium homeostasis in the body .
Preparation Methods
The synthesis of upacicalcet involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The industrial production of this compound typically involves the use of advanced organic synthesis techniques to ensure high purity and yield. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Chemical Reactions Analysis
Upacicalcet undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Upacicalcet has several scientific research applications:
Chemistry: It is used as a model compound to study calcimimetic agents and their interactions with calcium-sensing receptors.
Biology: Researchers use this compound to investigate the role of calcium-sensing receptors in cellular signaling and homeostasis.
Medicine: this compound is primarily used in clinical settings to manage secondary hyperparathyroidism in dialysis patients. It helps reduce parathyroid hormone levels and maintain calcium balance.
Mechanism of Action
Upacicalcet exerts its effects by acting as a positive allosteric modulator of the calcium-sensing receptor on parathyroid cells. This interaction enhances the receptor’s sensitivity to extracellular calcium, leading to the inhibition of parathyroid hormone secretion. The molecular targets involved include the calcium-sensing receptor and associated signaling pathways that regulate calcium homeostasis .
Comparison with Similar Compounds
Upacicalcet is unique among calcimimetic agents due to its specific binding affinity and mechanism of action. Similar compounds include:
Cinacalcet: Another calcimimetic used to treat secondary hyperparathyroidism, but with different binding properties and pharmacokinetics.
Etelcalcetide: A peptide-based calcimimetic with a distinct mechanism of action compared to this compound.
This compound’s uniqueness lies in its ability to modulate the calcium-sensing receptor with high specificity and efficacy, making it a valuable therapeutic option for patients with secondary hyperparathyroidism .
Properties
CAS No. |
1333218-50-0 |
---|---|
Molecular Formula |
C11H14ClN3O6S |
Molecular Weight |
351.76 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(3-chloro-2-methyl-5-sulfophenyl)carbamoylamino]propanoic acid |
InChI |
InChI=1S/C11H14ClN3O6S/c1-5-7(12)2-6(22(19,20)21)3-9(5)15-11(18)14-4-8(13)10(16)17/h2-3,8H,4,13H2,1H3,(H,16,17)(H2,14,15,18)(H,19,20,21)/t8-/m0/s1 |
InChI Key |
LHEYGVSDVBEYQF-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NC[C@@H](C(=O)O)N |
SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)S(=O)(=O)O)NC(=O)NCC(C(=O)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Upacicalcet; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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